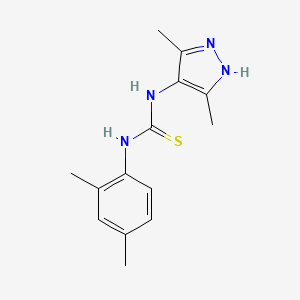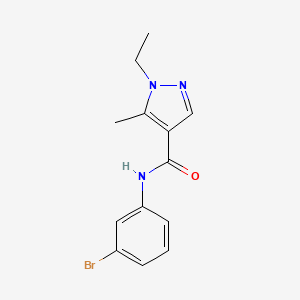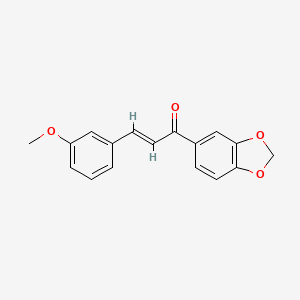![molecular formula C20H21F2N5O2S B10938872 N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10938872.png)
N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes difluoromethoxy, methylphenyl, ethyl-methyl-pyrazolyl, and pyrimidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the difluoromethoxy-methylphenyl intermediate, followed by the introduction of the ethyl-methyl-pyrazolyl and pyrimidinyl groups through various coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its combination of difluoromethoxy, methylphenyl, ethyl-methyl-pyrazolyl, and pyrimidinyl groups sets it apart from simpler compounds like dichloroaniline and methylaervine.
特性
分子式 |
C20H21F2N5O2S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H21F2N5O2S/c1-4-27-13(3)15(10-24-27)17-7-8-23-20(26-17)30-11-18(28)25-16-6-5-14(9-12(16)2)29-19(21)22/h5-10,19H,4,11H2,1-3H3,(H,25,28) |
InChIキー |
KNHMCQPXRLCHMU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC(F)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-fluorophenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938802.png)
![1-butyl-6-cyclopropyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938804.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10938819.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10938824.png)
![3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one](/img/structure/B10938827.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylacetyl)hydrazinecarbothioamide](/img/structure/B10938832.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10938836.png)
![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(pentafluorophenyl)acetamide](/img/structure/B10938837.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10938854.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B10938857.png)

